molecular formula C10H19NO4Se B1521784 Boc-DL-selenomethionine CAS No. 1369532-54-6

Boc-DL-selenomethionine

Cat. No. B1521784
M. Wt: 296.2 g/mol
InChI Key: QJDWZRHRGRTJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-DL-selenomethionine is a compound with the molecular formula C10H19NO4Se and a molecular weight of 296.22 . It is used for research purposes .


Molecular Structure Analysis

Boc-DL-selenomethionine contains a total of 34 bonds, including 15 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .


Chemical Reactions Analysis

Selenomethionine, a related compound, has been studied for its unique nucleophilic properties that allow it to be selectively modified even in the presence of cysteine . The resulting benzylselenonium adduct is stable at physiological pH, selectively labile to glutathione, and embodies a broadly tunable reactivity profile .


Physical And Chemical Properties Analysis

Boc-DL-selenomethionine is stored at room temperature . It contains a total of 34 bonds, including 15 non-H bonds, 2 multiple bonds, 7 rotatable bonds, 2 double bonds, 1 aliphatic carboxylic acid, 1 aliphatic (thio-) carbamate, and 1 hydroxyl group .

Scientific Research Applications

Growth Performance and Antioxidant Status in Animals

Research has shown that dietary supplementation with DL-selenomethionine (DL-SeMet) significantly improves the growth performance, antioxidant ability, and plasma selenium (Se) content in weaning pigs. This supplementation was compared with sodium selenite, demonstrating DL-SeMet's effectiveness in replacing sodium selenite in animal diets to enhance growth and antioxidant status without affecting immunity (Cao et al., 2014).

Antioxidant Role in Cell Cultures

The antioxidant role of selenium in the form of selenomethionine has been investigated in LPS-induced oxidative stress through the modulation of glutathione peroxidase (GPx) enzymes and the Nrf2/HO-1 transcription factor in bovine endometrial cells. This study highlighted selenium's protective role by regulating the expressions of GPx1 and GPx4 enzymes, demonstrating selenium's potential in managing oxidative stress and inflammation in cell cultures (Adeniran et al., 2021).

Analytical Applications in Nutritional Supplements

DL-selenomethionine's catalytic role in the nickel ion reduction at a mercury electrode has been explored for analyzing nutritional supplements. This study showcases its application in differentiating between organic and inorganic selenium forms, providing a method for determining selenomethionine in nutritional supplement tablets and emphasizing its utility in analytical chemistry (Bǎnicǎ et al., 2006).

Nutritional Significance and Metabolism

A comprehensive review on the nutritional significance, metabolism, and toxicity of selenomethionine underlines its role as a major natural food-form of selenium. The paper discusses the metabolism of selenomethionine, linking it closely to protein turnover and highlighting its importance in supplementing selenium in both human and animal nutrition without leading to toxic levels (Schrauzer, 2000).

Safety And Hazards

Boc-DL-selenomethionine may cause damage to organs through prolonged or repeated exposure. It is toxic if swallowed or if inhaled . It is recommended to wash face, hands, and any exposed skin thoroughly after handling. It should be used only outdoors or in a well-ventilated area .

Future Directions

Boc-DL-selenomethionine is available for purchase for proteomics research . A comprehensive review of Boc-DL-selenomethionine, including its definition and background, physical and chemical properties, synthesis and characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential, etc., is available.

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylselanylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4Se/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJDWZRHRGRTJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC[Se]C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-DL-selenomethionine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.